1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
CAS No.: 1240528-60-2
Cat. No.: VC2616024
Molecular Formula: C9H13ClN4
Molecular Weight: 212.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240528-60-2 |
|---|---|
| Molecular Formula | C9H13ClN4 |
| Molecular Weight | 212.68 g/mol |
| IUPAC Name | 1-tert-butyl-6-chloro-4,7-dihydropyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C9H13ClN4/c1-9(2,3)14-7-6(5-12-14)4-11-8(10)13-7/h5H,4H2,1-3H3,(H,11,13) |
| Standard InChI Key | XRAYTMYJALHNQU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C2=C(CN=C(N2)Cl)C=N1 |
| Canonical SMILES | CC(C)(C)N1C2=C(CN=C(N2)Cl)C=N1 |
Introduction
1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant attention due to its potential biological activities and applications in medicinal chemistry. The compound's structure includes a tert-butyl group and a chloro substituent at the 6-position of the pyrazole ring.
Synthesis Methods
The synthesis of 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine typically involves several steps:
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Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine and chloroform.
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Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid.
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Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Biological Activity
1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine exhibits potential biological activities, particularly in the fields of oncology and enzymatic inhibition. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, potentially modulating their activity.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | C5H3ClN4 | Different substitution pattern; potential for varied biological activity. |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | C5H3ClN4 | Contains a different chloro position; varied reactivity patterns. |
| 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | C9H11ClN4O | Includes a keto group; enhanced biological activity due to additional functional group. |
Research Findings
Research on 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is ongoing, with a focus on its potential applications in medicinal chemistry. The compound's ability to interact with specific molecular targets makes it a promising candidate for further investigation.
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